molecular formula C11H15ClN2O B1462821 2-Chloro-3-(3-piperidinylmethoxy)pyridine CAS No. 946713-43-5

2-Chloro-3-(3-piperidinylmethoxy)pyridine

Cat. No.: B1462821
CAS No.: 946713-43-5
M. Wt: 226.7 g/mol
InChI Key: XNKOAGXYRIXLOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-3-(3-piperidinylmethoxy)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloro-3-hydroxypyridine with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can affect several biological pathways, including neurotransmission and signal transduction .

Comparison with Similar Compounds

2-Chloro-3-(3-piperidinylmethoxy)pyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

2-chloro-3-(piperidin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKOAGXYRIXLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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